Spectroscopic Data of 3-(3-Fluorophenyl)piperidine Hydrochloride: A Technical Guide
Spectroscopic Data of 3-(3-Fluorophenyl)piperidine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-Fluorophenyl)piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and data interpretation to facilitate the characterization and analysis of this important chemical entity.
Introduction to 3-(3-Fluorophenyl)piperidine Hydrochloride
3-(3-Fluorophenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with various biological targets. The presence of a 3-fluorophenyl group can significantly influence the compound's pharmacological activity, metabolic stability, and binding affinity to target proteins. As the hydrochloride salt, the compound exhibits improved solubility and stability, making it suitable for pharmaceutical formulation and biological testing. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.
Below is a diagram illustrating the chemical structure of 3-(3-Fluorophenyl)piperidine hydrochloride.
Caption: Chemical structure of 3-(3-Fluorophenyl)piperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-(3-Fluorophenyl)piperidine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(3-Fluorophenyl)piperidine hydrochloride.
-
Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is critical for hydrochloride salts to ensure solubility and minimize interference from exchangeable protons.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, if the solvent does not provide a suitable reference signal.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-(3-Fluorophenyl)piperidine hydrochloride is expected to show distinct signals for the protons of the piperidine ring and the fluorophenyl group. The protonation of the nitrogen atom will lead to a downfield shift of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic (C₂'‑H, C₄'‑H, C₅'‑H, C₆'‑H) | 7.0 - 7.5 | m | |
| Piperidine (N⁺H₂) | 8.5 - 9.5 | br s | |
| Piperidine (C₂‑H, C₆‑H) | 3.0 - 3.6 | m | |
| Piperidine (C₃‑H) | 2.8 - 3.2 | m | |
| Piperidine (C₄‑H, C₅‑H) | 1.8 - 2.4 | m |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The fluorine atom will cause splitting of the signals for the carbons of the phenyl ring due to C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| Aromatic (C₃') | 161 - 164 | d, ¹JCF ≈ 245 |
| Aromatic (C₁') | 140 - 143 | d, ³JCF ≈ 8 |
| Aromatic (C₅') | 125 - 128 | d, ³JCF ≈ 8 |
| Aromatic (C₆') | 122 - 125 | d, ⁴JCF ≈ 3 |
| Aromatic (C₄') | 115 - 118 | d, ²JCF ≈ 21 |
| Aromatic (C₂') | 113 - 116 | d, ²JCF ≈ 21 |
| Piperidine (C₂, C₆) | 45 - 50 | |
| Piperidine (C₃) | 38 - 42 | |
| Piperidine (C₄, C₅) | 25 - 30 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Caption: Key NMR spectral regions for 3-(3-Fluorophenyl)piperidine hydrochloride.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 3-(3-Fluorophenyl)piperidine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[1]
-
The mixture should be ground to a fine, uniform powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[2]
-
Place the pellet in the sample holder of the IR spectrometer.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Spectrum
The IR spectrum of 3-(3-Fluorophenyl)piperidine hydrochloride will show characteristic absorption bands for the N⁺-H, C-H, C=C, and C-F bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N⁺-H stretch (secondary amine salt) | 2700 - 2400 | Strong, broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2950 - 2850 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |
| N-H bend | 1600 - 1500 | Medium |
| C-F stretch | 1250 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and confirmation of molecular formula.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of 3-(3-Fluorophenyl)piperidine hydrochloride in a suitable volatile solvent, such as methanol or acetonitrile.
Instrument Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is generally preferred for salts.
-
Ionization Mode: Positive ion mode for ESI to detect the protonated molecule.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: m/z 50-500.
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak corresponding to the free base, 3-(3-fluorophenyl)piperidine, as the hydrochloride salt will dissociate in the ion source.
Table 4: Predicted Mass Spectral Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 180.1 | Molecular ion of the free base |
| [M]⁺ | 179.1 | Molecular ion of the free base (less common in ESI) |
Fragmentation Pathway: Under EI conditions, the molecule is expected to fragment. The piperidine ring is likely to undergo cleavage, leading to characteristic fragment ions.
Caption: A simplified proposed fragmentation pathway for 3-(3-Fluorophenyl)piperidine.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(3-Fluorophenyl)piperidine hydrochloride. The provided experimental protocols and interpreted spectral data serve as a valuable resource for scientists and researchers in the positive identification and characterization of this compound. While the spectral data presented is based on established principles and data from analogous structures, it is imperative to acquire experimental data on a purified sample for definitive structural confirmation.
References
- Fluorobenzene. (2012, August 9). Chemistry LibreTexts.
- 3-Fluoroanisole(456-49-5) 1H NMR spectrum. ChemicalBook.
- Instrumentation and Working Principles of Infra-Red (IR) Spectroscopy Using Salt Plates. (n.d.).
- Piperidine(110-89-4) MS spectrum. ChemicalBook.
- How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. (n.d.). Linquip.
- Piperidine, hydrochloride (1:1). PubChem.
- Schaefer, T., & Sebastian, R. (1989). ¹H nuclear magnetic resonance and molecular orbital studies of the conformations of 3-fluoroanisole. Canadian Journal of Chemistry, 67(7), 1027-1031.
- Piperidine. (n.d.). In Wikipedia. Retrieved January 15, 2026.
- Daasch, L. W. (1965). High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry, 69(9), 3196-3196.
- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.
- 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum. ChemicalBook.
- Fluorobenzene(462-06-6) IR1. ChemicalBook.
- 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.
- IR in the Liquid Phase and Neat Samples. (n.d.). University of Michigan.
- Piperidine. SpectraBase.
- 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum. ChemicalBook.
- Piperidine hydrochloride. SpectraBase.
- Piperidine hydrochloride(6091-44-7)IR1. ChemicalBook.
- High Resolution Mass Spectrum of Piperidine. (1965). The Journal of Physical Chemistry, 69(9), 3196.
- Piperidine, 1-(2-chloroethyl)-, hydrochloride. PubChem.
- Infrared Spectroscopy –IR 100 – Instructions for setup and sampling. (n.d.).
- Piperidine hydrochloride. (n.d.). NIST WebBook.
- 3-Fluoroanisole. PubChem.
- Piperidine. (n.d.). NIST WebBook.
- Benzene, fluoro-. (n.d.). NIST WebBook.
- Benzene, fluoro-. (n.d.). NIST WebBook.
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
- 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum. ChemicalBook.
- 3-Fluoroanisole. SpectraBase.
- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
- Fluorobenzene. PubChem.
- Benzenamine, 3-fluoro-. (n.d.). NIST WebBook.
- 3-Fluoroaniline(372-19-0) 13C NMR spectrum. ChemicalBook.
- Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
- 4-Fluoroanisole(459-60-9) 13C NMR spectrum. ChemicalBook.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Supporting Inform
- 3-Fluoroaniline. PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19).
- 3-Fluoroaniline 99 372-19-0. Sigma-Aldrich.
- 372-19-0 3-Fluoroaniline. AKSci.
- 3-(3-Fluorophenyl)piperidine hydrochloride.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
